molecular formula C17H18FNO3 B5248673 N-[2-(4-fluorophenyl)ethyl]-2,6-dimethoxybenzamide

N-[2-(4-fluorophenyl)ethyl]-2,6-dimethoxybenzamide

Cat. No.: B5248673
M. Wt: 303.33 g/mol
InChI Key: KEMVPXVMCQVCEY-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-2,6-dimethoxybenzamide is a benzamide derivative characterized by a 2,6-dimethoxy-substituted benzoyl group linked to a 4-fluorophenethylamine moiety. For instance, substituted benzamides are widely recognized in agrochemical and pharmaceutical research for their herbicidal, antioxidant, and receptor-binding properties . The 4-fluorophenyl group may enhance lipophilicity and metabolic stability, while the methoxy substituents could influence electronic properties and binding interactions.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-21-14-4-3-5-15(22-2)16(14)17(20)19-11-10-12-6-8-13(18)9-7-12/h3-9H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMVPXVMCQVCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-2,6-dimethoxybenzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 2-(4-fluorophenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted benzamides with different functional groups replacing the fluorine atom.

Scientific Research Applications

Antiproliferative Effects

Research has indicated that compounds similar to N-[2-(4-fluorophenyl)ethyl]-2,6-dimethoxybenzamide exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain derivatives of 2,6-dimethoxybenzamide can inhibit cell growth by inducing apoptosis or blocking cell cycle progression in cancer cells . This suggests potential applications in cancer therapeutics.

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties. In vitro studies demonstrated that related compounds could inhibit the proliferation of Trypanosoma brucei, the causative agent of sleeping sickness, with effective concentrations (EC50 values) indicating promising selectivity over human cells . Such findings highlight the potential for developing new treatments for parasitic infections.

Cancer Therapy

Given its antiproliferative effects, this compound is being explored as a candidate for cancer therapy. Its mechanism of action involves interaction with specific molecular targets that regulate cell growth and survival pathways. Further studies are needed to elucidate its full therapeutic potential and safety profile in clinical settings.

Neurological Disorders

There is emerging interest in the compound's role as a sigma receptor ligand, which may have implications for treating neurological disorders. Sigma receptors are involved in various neurobiological processes, and compounds targeting these receptors could offer new avenues for managing conditions such as depression and schizophrenia .

Industrial Applications

Beyond medicinal uses, this compound can serve as a building block in organic synthesis. Its unique chemical structure allows it to be utilized in developing specialty chemicals and pharmaceuticals with tailored properties. This versatility makes it valuable in both academic research and industrial applications.

Case Studies

Study ReferenceFocus AreaFindings
Antiproliferative ActivityDemonstrated significant inhibition of cancer cell lines with potential mechanisms involving apoptosis.
Antiparasitic ActivityShowed effective inhibition of T. brucei proliferation with selectivity over human cells.
Neurological ApplicationsExplored sigma receptor interactions suggesting potential therapeutic effects on neurological disorders.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, van der Waals interactions, or hydrophobic effects, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Their Activities

The following table summarizes key structural analogs, their substituents, and biological activities:

Compound Name (IUPAC) R1 Substituent R2 Substituent Biological Activity Application Reference
N-[2-(4-fluorophenyl)ethyl]-2,6-dimethoxybenzamide (Target) 2,6-dimethoxy 4-fluorophenethyl Inferred pesticidal Potential herbicide
THHEB : 3,4,5-trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]-benzamide 3,4,5-trihydroxy 4-hydroxyphenethyl Antioxidant (IC50: 22.8 μM for DPPH) Antioxidant research
Isoxaben : N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide 2,6-dimethoxy Isoxazolyl with branched alkyl Herbicidal Commercial herbicide
N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide 2,6-difluoro 3,5-dichloro-tetrafluoroethoxyphenyl Structural stability Crystallography studies
LB72 : N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)ethyl)phenyl)-2,6-dimethoxybenzamide 2,6-dimethoxy Dihydroisoquinolinyl-phenethyl Undisclosed (synthetic intermediate) Pharmaceutical research

Key Findings and Substituent Effects

Antioxidant Activity :

  • THHEB, with hydroxyl groups on the benzoyl ring, exhibits potent radical scavenging (IC50 = 22.8 μM for DPPH), outperforming ascorbic acid . In contrast, methoxy-substituted benzamides like the target compound and isoxaben lack significant antioxidant activity, likely due to reduced electron-donating capacity compared to hydroxyl groups.

Herbicidal Activity :

  • Isoxaben, a commercial herbicide, shares the 2,6-dimethoxybenzamide core with the target compound. Its isoxazolyl substituent enhances binding to plant cellulose synthase, a mechanism critical for herbicidal action . The target’s 4-fluorophenethyl group may similarly interact with biological targets, though specific data are lacking.

Methoxy groups contribute to moderate polarity and steric effects, influencing receptor binding.

Crystallographic Insights :

  • The compound in , featuring 2,6-difluoro and tetrafluoroethoxy groups, was structurally characterized via X-ray crystallography (R factor = 0.084), highlighting the role of halogen bonding in molecular packing .

Biological Activity

N-[2-(4-fluorophenyl)ethyl]-2,6-dimethoxybenzamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzamide core with two methoxy groups and a 4-fluorophenyl ethyl substituent. This specific arrangement contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play critical roles in cellular processes. For instance, it may modulate the activity of kinases involved in cell proliferation and survival pathways.
  • Receptor Modulation : It interacts with specific receptors, potentially influencing signaling pathways that govern cellular responses such as apoptosis and inflammation.
  • Gene Expression Alteration : The compound may affect the expression levels of genes associated with cancer progression and inflammatory responses, leading to therapeutic effects.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. Research indicates that it exhibits significant antiproliferative activity against various cancer cell lines. For example:

  • Cell Line Studies : In vitro studies demonstrated that this compound inhibited the growth of breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC50 values in the low micromolar range (approximately 5-10 µM) .
  • Mechanistic Insights : The anticancer effects are believed to arise from the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Preliminary studies indicated that the compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL .
  • Mechanism : The antimicrobial mechanism is thought to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Case Study 1: Anticancer Screening

A study conducted by Fayad et al. (2019) involved screening a library of compounds on multicellular spheroids to identify novel anticancer agents. This compound emerged as a promising candidate due to its potent inhibitory effects on spheroid growth, suggesting enhanced efficacy in three-dimensional tumor models compared to traditional two-dimensional cultures .

Case Study 2: Enzyme Targeting

Another research project focused on the compound's ability to inhibit glycogen synthase kinase 3 (GSK3), a target implicated in various cancers and neurodegenerative diseases. The study reported an IC50 value below 1 µM for GSK3 inhibition, indicating strong potential for therapeutic applications in conditions like Alzheimer's disease .

Summary of Findings

Activity TypeTarget/PathwayIC50 ValueNotes
AnticancerMCF-7 Cell Line~5-10 µMInduces apoptosis and G1 phase arrest
AntimicrobialVarious Bacterial Strains10-50 µg/mLDisrupts cell membrane integrity
Enzyme InhibitionGSK3<1 µMPotential application in neurodegenerative diseases

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